5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol
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Overview
Description
5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol is a chemical compound characterized by the presence of dichlorophenyl and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
The synthesis of 5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol typically involves the reaction of 2,3-dichlorophenol with trifluoromethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols.
Scientific Research Applications
5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(2,3-Dichlorophenyl)-3-trifluoromethoxyphenol can be compared with other similar compounds such as:
2,3-Dichlorophenol: A simpler compound with similar dichlorophenyl groups but lacking the trifluoromethoxy group.
3-Trifluoromethoxyphenol: Contains the trifluoromethoxy group but lacks the dichlorophenyl groups.
5-(2,3-Dichlorophenyl)-2-furoyl chloride: Another compound with dichlorophenyl groups but different functional groups attached to the phenol ring.
The uniqueness of this compound lies in its specific combination of dichlorophenyl and trifluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O2/c14-11-3-1-2-10(12(11)15)7-4-8(19)6-9(5-7)20-13(16,17)18/h1-6,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXXZYLMUTOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686695 |
Source
|
Record name | 2',3'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-78-2 |
Source
|
Record name | 2',3'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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